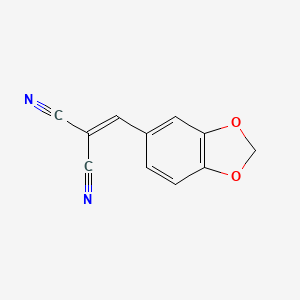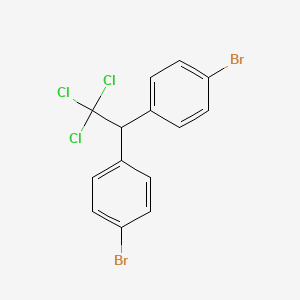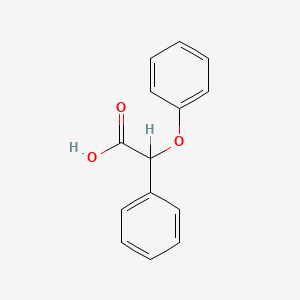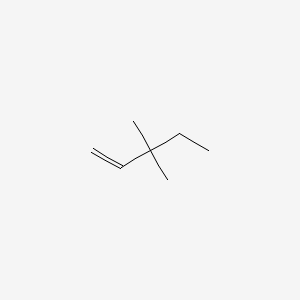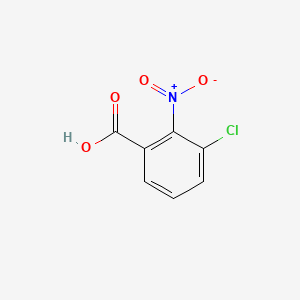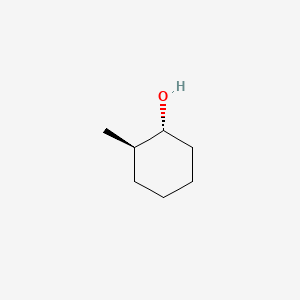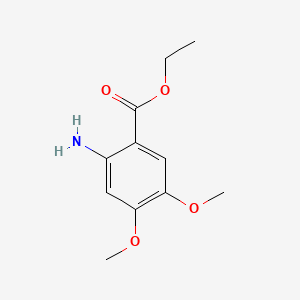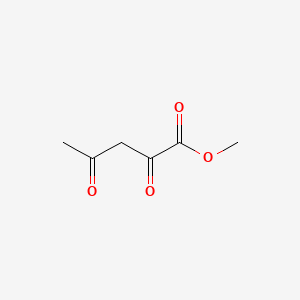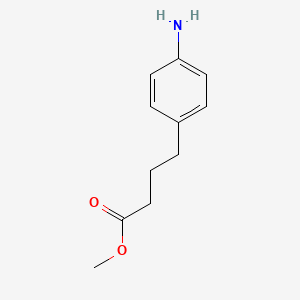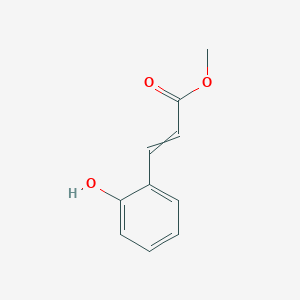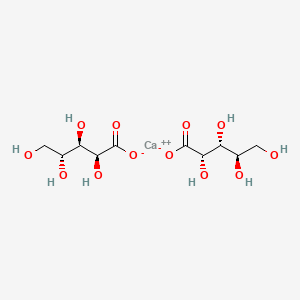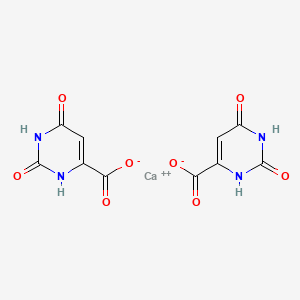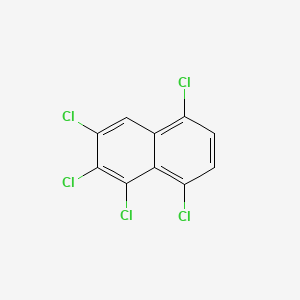
1,2,3,5,8-Pentachloronaphthalene
Übersicht
Beschreibung
1,2,3,5,8-Pentachloronaphthalene is a chemical compound with the formula C10H3Cl5. It is a pale-yellow to white solid or powder with an aromatic odor . It is used in lubricants and in the manufacture of insulation for electrical wire .
Molecular Structure Analysis
The molecular structure of 1,2,3,5,8-Pentachloronaphthalene consists of a naphthalene core with five chlorine atoms substituted at the 1, 2, 3, 5, and 8 positions . The molecular weight is 300.396 .Physical And Chemical Properties Analysis
1,2,3,5,8-Pentachloronaphthalene has a boiling point of 327-371°C and a melting point of 120°C. It has a density of 1.7 g/cm³ and is insoluble in water . Its vapor pressure is less than 1 mmHg .Wissenschaftliche Forschungsanwendungen
Analysis in Environmental Samples
Research on 1,2,3,5,8-Pentachloronaphthalene includes its identification and analysis in various environmental samples. For instance, Imagawa, Yamashita, and Miyazaki (1993) identified isomers of pentachloronaphthalene in fly ash from a municipal waste incinerator. They used gas chromatography/mass spectrometry for this analysis, highlighting the chemical's presence in environmental pollution and its potential for bioaccumulation (Imagawa, T., Yamashita, N., & Miyazaki, A., 1993).
Environmental Impact and Toxicology
The environmental impact and toxicological studies of chlorinated naphthalenes, which include pentachloronaphthalene, have been a subject of research. Kilanowicz, Galoch, and Sapota (2004) investigated the disposition of pentachloronaphthalene in rats, finding slow turnover rates in the body and potential for accumulation with repeated exposure. This study is crucial for understanding the environmental persistence and biological effects of pentachloronaphthalene (Kilanowicz, A., Galoch, A., & Sapota, A., 2004).
Synthesis and Characterization
The synthesis and characterization of chlorinated naphthalenes, including pentachloronaphthalene, have been explored in several studies. For example, Mare and Suzuki (1968) discussed the synthesis of a 1,2,3,4,8-pentachloro-1,2-dihydronaphthalene, contributing to the understanding of the chemical structure and properties of chlorinated naphthalenes (Mare, P. & Suzuki, H., 1968).
Safety And Hazards
Exposure to 1,2,3,5,8-Pentachloronaphthalene can occur through inhalation, skin absorption, ingestion, skin and/or eye contact. It can cause symptoms such as headache, lassitude (weakness, exhaustion), dizziness, anorexia; pruritus, acne-form skin eruptions; jaundice, liver necrosis . It is recommended to prevent skin and eye contact, and to wash the skin immediately when it becomes contaminated .
Eigenschaften
IUPAC Name |
1,2,3,5,8-pentachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-5-1-2-6(12)8-4(5)3-7(13)9(14)10(8)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYRFNJXZVEGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164507 | |
| Record name | 1,2,3,5,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5,8-Pentachloronaphthalene | |
CAS RN |
150224-24-1 | |
| Record name | Naphthalene, 1,2,3,5,8-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,5,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



